Product packaging for 4-(4-Chlorophenyl)-1-naphthalenol(Cat. No.:CAS No. 36159-77-0)

4-(4-Chlorophenyl)-1-naphthalenol

Cat. No.: B14128469
CAS No.: 36159-77-0
M. Wt: 254.71 g/mol
InChI Key: BUMPVRHALIJBPS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-naphthalenol is a chemical compound of significant interest in biochemical and cancer research, particularly as a structural analog of known bioactive molecules. Its core structure is closely related to Naphthol AS-E (a known small-molecule inhibitor of the CREB-mediated gene transcription pathway) . CREB (Cyclic AMP-response element binding protein) is a transcription factor that is overexpressed or overactivated in many cancer types, including breast, prostate, and non-small-cell lung cancers, making it a promising therapeutic target . By potentially inhibiting the critical interaction between the KIX domain of the CREB-binding protein (CBP) and the KID domain of phosphorylated CREB, this compound provides researchers with a valuable tool for modulating gene expression programs driven by this pathway and studying their role in cell proliferation and survival . Beyond its application in transcription factor studies, the naphthalene scaffold is a versatile platform in medicinal chemistry, often used to improve a compound's chemical and metabolic stability . Researchers can utilize this compound as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Its structural features make it a candidate for developing potential anticancer agents, and its properties can be explored in various other biochemical assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11ClO B14128469 4-(4-Chlorophenyl)-1-naphthalenol CAS No. 36159-77-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36159-77-0

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

IUPAC Name

4-(4-chlorophenyl)naphthalen-1-ol

InChI

InChI=1S/C16H11ClO/c17-12-7-5-11(6-8-12)13-9-10-16(18)15-4-2-1-3-14(13)15/h1-10,18H

InChI Key

BUMPVRHALIJBPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Iv. Computational Chemistry and Theoretical Studies of 4 4 Chlorophenyl 1 Naphthalenol

Electronic Structure and Molecular Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

For molecules similar in structure to 4-(4-chlorophenyl)-1-naphthalenol, MEP analysis reveals distinct regions of charge accumulation. researchgate.net For instance, in related compounds, the negative potential is typically concentrated around electronegative atoms like oxygen and chlorine, as well as the π-systems of the aromatic rings. researchgate.netanalis.com.my These red-colored regions are susceptible to electrophilic attack. Conversely, the positive potential, depicted in blue, is generally located around hydrogen atoms, particularly the hydroxyl proton, making these sites prone to nucleophilic attack. researchgate.net This charge distribution information is crucial for understanding how the molecule interacts with other molecules and its potential role in chemical reactions. researchgate.net

The MEP map provides a visual representation of the molecule's electronic properties and stability. researchgate.net The distribution of charge can also offer insights into potential intramolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of electron delocalization and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This analysis is based on transforming the molecular wavefunction into a localized form that corresponds to the Lewis structure of bonds and lone pairs. uni-muenchen.de

In aromatic systems like this compound, NBO analysis typically reveals significant delocalization of π-electrons across the naphthalene (B1677914) and phenyl rings. icm.edu.pl The stability of the molecule is enhanced by hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. icm.edu.pl

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(LPCl)π(C-C) of phenyl ringHigh
π(C-C) of naphthalene ringπ(C-C) of phenyl ringModerate
π(C-C) of phenyl ringπ*(C-C) of naphthalene ringModerate

Note: This table is a representative example based on typical findings for similar chlorinated aromatic compounds. Actual values for this compound would require specific calculations.

Theoretical Exploration of Intermolecular Interactions

The solid-state structure and properties of this compound are governed by a network of intermolecular interactions. Computational methods are instrumental in dissecting and quantifying these non-covalent forces.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their percentage contributions. nih.govnih.gov

A hypothetical breakdown of intermolecular contact contributions for this compound, based on similar structures, is presented below:

Intermolecular ContactPercentage Contribution
H···H~40-50%
C···H/H···C~20-30%
Cl···H/H···Cl~10-15%
O···H/H···O~5-10%
C···C (π-π stacking)~3-7%

Note: This table provides an estimated range of contributions based on published data for analogous compounds. nih.govresearchgate.net Precise values for this compound would necessitate its specific crystal structure data.

Computational Modeling of Hydrogen Bonding Networks and Strengths

Hydrogen bonds are crucial directional interactions that significantly influence the supramolecular architecture of crystalline solids. In this compound, the hydroxyl group (-OH) is a primary site for hydrogen bond formation, acting as both a donor and an acceptor.

Computational modeling, often employing Density Functional Theory (DFT), can predict the geometry and strength of these hydrogen bonds. In similar structures, O-H···O hydrogen bonds are common, linking molecules into chains or more complex networks. nih.gov Weak C-H···O and C-H···π hydrogen bonds can also play a role in stabilizing the crystal packing. researchgate.net The strength of these interactions can be estimated by analyzing the bond lengths, angles, and the calculated interaction energies between the participating molecules. For instance, the total interaction energy can be decomposed into electrostatic, polarization, dispersion, and repulsion components, providing a detailed picture of the forces at play. semanticscholar.org

Theoretical Investigations of π-π Stacking Interactions in Solid and Solution Phases

The planar aromatic rings of the naphthalene and chlorophenyl moieties in this compound make it susceptible to π-π stacking interactions. These non-covalent interactions, arising from the overlap of π-orbitals, are fundamental to the packing of aromatic molecules in the solid state and can also influence their behavior in solution.

Prediction of Spectroscopic and Optical Properties from First Principles

First-principles quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the spectroscopic and optical properties of molecules. These methods can provide valuable insights into the electronic transitions that give rise to UV-Vis absorption spectra and can also be used to calculate non-linear optical (NLO) properties.

For molecules with similar chromophoric units, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net The analysis of the molecular orbitals involved in these electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the excitations, such as π→π* or n→π* transitions. researchgate.net

Furthermore, computational methods can be used to calculate properties like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are measures of a molecule's response to an external electric field and are indicative of its potential for NLO applications. analis.com.myresearchgate.net

Theoretical Calculation of Vibrational Frequencies and Normal Modes

Theoretical calculations of vibrational frequencies and normal modes for aromatic compounds like this compound are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-31G(d,p). malayajournal.org These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By predicting the vibrational wavenumbers, researchers can assign the observed spectral bands to specific molecular motions. malayajournal.org

The process involves optimizing the molecular geometry to find the lowest energy structure. Following optimization, the vibrational frequencies are calculated. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, bringing them into closer agreement with experimental data. mdpi.com The analysis of normal modes provides a detailed description of the atomic motions for each vibrational frequency, such as stretching, bending, and torsional modes. mdpi.comethz.ch For instance, the characteristic vibrations of the C-Cl bond are typically strong and appear in a specific region of the spectrum. scirp.org Similarly, the stretching and bending vibrations of the hydroxyl (-OH) group and the various modes of the naphthalene and phenyl rings can be precisely identified. The agreement between calculated and experimental spectra validates the optimized molecular structure and provides a comprehensive understanding of the molecule's vibrational properties. mdpi.com

Table 1: Representative Theoretical Vibrational Frequencies for Related Molecular Moieties

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹) (Scaled)Description of Atomic Motion
O-H Stretch3400-3600Stretching of the hydroxyl group bond.
C-H Stretch (Aromatic)3000-3100Stretching of carbon-hydrogen bonds in the aromatic rings.
C=C Stretch (Aromatic)1450-1600Stretching of carbon-carbon double bonds within the naphthalene and phenyl rings. scirp.org
C-O Stretch1100-1250Stretching of the carbon-oxygen single bond. mdpi.com
C-Cl Stretch550-850Stretching of the carbon-chlorine bond. scirp.org
O-H Bend (in-plane)1200-1400Bending of the hydroxyl group within the plane of the molecule. mdpi.com
C-H Bend (out-of-plane)750-900Bending of aromatic carbon-hydrogen bonds out of the plane of the rings.

Note: The values in this table are representative and can vary based on the specific computational method, basis set, and the molecule's chemical environment.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. tandfonline.com Computational chemistry offers a powerful avenue for predicting the NLO properties of molecules, thereby guiding the synthesis of new materials with enhanced performance. mdpi.com The NLO response of a molecule is primarily determined by its hyperpolarizability. For organic molecules, a large hyperpolarizability is often associated with intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated system. ripublication.comnih.gov

Theoretical predictions of NLO properties for compounds like this compound involve calculating the first-order hyperpolarizability (β). malayajournal.org These calculations are typically performed using DFT methods. The results can reveal the potential of a molecule to exhibit second-harmonic generation (SHG), a key NLO phenomenon. ripublication.com The magnitude of the hyperpolarizability is influenced by factors such as the planarity of the molecule and the presence of electron-donating and electron-withdrawing groups, which facilitate charge transfer. nih.govjmcs.org.mx By analyzing the computed hyperpolarizability values, researchers can assess the NLO potential of this compound and similar structures. malayajournal.org

Table 2: Key Parameters in the Prediction of NLO Properties

ParameterSymbolDescriptionSignificance
Dipole MomentµA measure of the separation of positive and negative charges in a molecule.A large dipole moment can contribute to a higher NLO response. ripublication.com
PolarizabilityαThe ease with which the electron cloud of a molecule can be distorted by an external electric field.A key factor in determining the linear optical response and contributes to the hyperpolarizability. ripublication.com
First HyperpolarizabilityβA measure of the second-order non-linear optical response of a molecule.Directly related to the efficiency of second-harmonic generation (SHG). malayajournal.org
HOMO-LUMO Energy GapE_gapThe energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller energy gap can indicate easier charge transfer and potentially a larger NLO response. ripublication.com

Analysis of Electronic Transitions and Absorption Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their electronic absorption spectra. jmcs.org.mx This analysis is crucial for understanding how a molecule interacts with light and for interpreting experimental UV-Vis spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions.

The calculations provide information on the excitation energies, oscillator strengths, and the molecular orbitals involved in each transition. The lowest-lying electronic transitions in aromatic molecules like this are typically π → π* transitions. researchgate.netlibretexts.org The presence of the hydroxyl (-OH) and chloro (-Cl) substituents can also lead to n → π* transitions, involving the non-bonding electrons on the oxygen and chlorine atoms. libretexts.orgtruman.edu The calculated absorption wavelengths (λ_max) and oscillator strengths can be compared with experimental data to validate the computational approach. This analysis helps in assigning the observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure and photophysical properties. fiveable.me

Table 3: Typical Electronic Transitions and Their Characteristics

Transition TypeDescriptionExpected Energy RangeMolar Absorptivity (ε)
π → πExcitation of an electron from a bonding π orbital to an antibonding π orbital.High energy (short wavelength)High (typically > 10,000 L mol⁻¹ cm⁻¹) libretexts.org
n → πExcitation of an electron from a non-bonding orbital to an antibonding π orbital.Lower energy (longer wavelength)Low (typically < 2,000 L mol⁻¹ cm⁻¹) libretexts.org
Charge-Transfer (CT)Excitation involving the transfer of an electron from a donor part of the molecule to an acceptor part.VariableTypically strong (large ε) truman.edu

V. Structure Activity Relationship Sar and Mechanistic Pharmacology at the Molecular Level

Influence of the 4-(4-Chlorophenyl) Moiety on Molecular Recognition and Biological Interactions

The 4-(4-chlorophenyl) substituent is a critical determinant of the biological activity of the parent naphthalenol scaffold. Its influence is multifaceted, involving a combination of halogen bonding and hydrophobic contributions that are essential for molecular recognition by and binding to protein targets.

Role of Halogen Atoms in Protein-Ligand Binding: Halogen Bonding and Hydrophobic Contributions

Halogen atoms, such as the chlorine in 4-(4-Chlorophenyl)-1-naphthalenol, are increasingly recognized for their significant role in drug design and protein-ligand interactions. nih.gov Once considered mere hydrophobic fillers, halogens are now understood to participate in specific, directional interactions known as halogen bonds. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base, such as the oxygen or nitrogen atom in a protein's backbone or side chain. nih.govbiorxiv.org

The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov In the context of this compound, the chlorine atom can form halogen bonds with suitable acceptor groups in a protein's binding pocket, thereby enhancing binding affinity and selectivity. nih.govnih.gov For instance, studies on various protein-ligand complexes have demonstrated that exchanging a hydrogen atom for a chlorine, bromine, or iodine can lead to increased binding affinity due to the formation of a halogen bond. x-mol.com

Elucidation of Structure-Activity Relationships for Naphthol-Based Compounds

The naphthol core of this compound serves as a versatile scaffold for the development of biologically active compounds. nih.govnih.govnih.gov SAR studies on a variety of naphthol derivatives have provided valuable insights into how different substituents on the naphthalene (B1677914) ring system modulate their biological effects. nih.govnih.govnih.gov

For example, research on naphthalene-based inhibitors of sphingosine (B13886) kinase 2 (SphK2) has highlighted the importance of the naphthalene moiety in achieving potent inhibition. nih.gov Similarly, studies on naphthopyran derivatives have revealed that specific substitution patterns are crucial for their c-Myb inhibitory activity. nih.gov The presence of a hydroxyl group at the C-1 position of the naphthalene ring has been shown to be critical for the anti-inflammatory activity of certain naphthol derivatives, as it can form a key hydrogen bond with amino acid residues like Val 523 in the active site of COX-2. nih.gov

A series of 1-naphthol (B170400) derivatives bearing different substituents have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoenzymes. nih.gov The results demonstrated that these compounds were effective inhibitors, with their potency being influenced by the nature and position of the substituents. nih.govmdpi.com

Impact of Substituent Position and Nature on Biological Relevance

The precise positioning and chemical nature of substituents on the naphthol ring system are critical in determining the biological activity of the resulting compound. Even subtle changes can lead to significant differences in potency and selectivity.

Docking experiments with 2-substituted-1-naphthol derivatives have shown that a hydroxyl group at the C-1 position is essential for preferential inhibition of COX-2 over COX-1. nih.gov When this hydroxyl group was replaced with a methoxy (B1213986) group, the inhibitory activity was lost. nih.gov This underscores the importance of this specific hydrogen bond donor for activity. Furthermore, dimethyl substituents on a propyl chain at the C-2 position were found to increase inhibitory activity, suggesting that steric bulk and hydrophobicity in this region are also important factors. nih.gov

In the context of this compound, the "4-" position of the chlorophenyl group on the naphthalene ring is a key determinant of its interaction with biological targets. This specific substitution pattern, in combination with the 1-hydroxyl group, creates a unique electronic and steric profile that governs its binding affinity and functional effects.

Mechanistic Investigations of Interactions with Biological Targets and Pathways

Understanding the precise molecular mechanisms by which this compound and related compounds exert their effects is crucial for their development as therapeutic agents. This involves detailed investigations into their interactions with specific enzymes and signaling pathways.

Enzyme Inhibition Mechanisms by Naphthol Derivatives and Analogs

Naphthol derivatives have been shown to inhibit a range of enzymes through various mechanisms. researchgate.net These mechanisms often involve the formation of specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site. nih.gov

Kinase Inhibition (e.g., AKT Kinase)

The PI3K/Akt signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival. nih.govd-nb.info Dysregulation of this pathway is a common feature of many human cancers, making its components, particularly the serine/threonine kinase Akt (also known as protein kinase B), attractive targets for cancer therapy. nih.govd-nb.infonih.gov

Akt activation is a multi-step process that begins with its recruitment to the cell membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). mdpi.com Phosphorylation at Thr308 is required for initial activation, while subsequent phosphorylation at Ser473 further enhances its catalytic activity. mdpi.com

Inhibitors of Akt can act through various mechanisms, including competing with ATP for binding to the kinase domain (ATP-competitive inhibitors) or binding to other sites on the enzyme to prevent its activation or conformational changes (allosteric inhibitors). nih.gov Research has shown that the phosphorylation status of Akt can significantly impact the efficacy of certain inhibitors. mdpi.com For instance, some inhibitors are more potent against the partially phosphorylated form of Akt, while others may be more effective against the fully activated, doubly phosphorylated form. mdpi.com

While direct studies on the inhibition of AKT kinase by this compound are not extensively detailed in the provided context, the general principles of kinase inhibition by small molecules provide a framework for understanding its potential mechanism. The 4-(4-chlorophenyl) moiety and the naphthalenol core likely engage in a combination of hydrophobic interactions and hydrogen bonds within the ATP-binding pocket of AKT kinase, disrupting its ability to bind ATP and phosphorylate its downstream substrates. The chlorine atom could also form a crucial halogen bond with a backbone carbonyl group in the hinge region of the kinase, a common interaction motif for many kinase inhibitors.

Topoisomerase Inhibition (e.g., Topo I)

There is no available scientific literature that has evaluated the inhibitory activity of this compound against topoisomerase enzymes, including Topoisomerase I. Consequently, data regarding its potential mechanism as a topoisomerase poison or catalytic inhibitor, as well as its IC₅₀ values, are unknown.

Dihydrofolate Reductase (DHFR) Inhibition

The potential for this compound to act as an inhibitor of dihydrofolate reductase (DHFR) has not been reported in published research. Studies that would determine its binding affinity, inhibitory concentration (IC₅₀), and mode of action against DHFR are not available.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

An examination of available research indicates that this compound has not been specifically tested for its inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. Therefore, its profile as a potential anti-inflammatory agent acting through these pathways has not been established.

Cytochrome P450 Inhibition Mechanisms

Specific studies detailing the inhibitory mechanisms of this compound on cytochrome P450 (CYP450) enzyme isoforms are not present in the scientific literature. Information regarding its potential to cause drug-drug interactions through reversible, irreversible, or mechanism-based inhibition of CYP450 enzymes has not been determined.

Molecular Docking and Dynamics Simulations for Binding Mode Analysis

In the absence of experimental data for the aforementioned enzymatic targets, specific molecular docking and dynamics simulation studies for this compound are also not available.

Computational Prediction of Binding Affinities and Interactions with Protein Active Sites

There are no published computational studies that predict the binding affinity or specific molecular interactions of this compound with the active sites of proteins such as Topoisomerase I, DHFR, COX, or LOX.

Identification of Key Amino Acid Residues Involved in Ligand Binding

As no molecular docking simulations have been reported, the key amino acid residues that would be involved in the binding of this compound to any specific protein target have not been identified.

Conformational Changes and Induced Fit Mechanisms Upon Binding

There is no specific research detailing the conformational changes that occur in target proteins upon binding of this compound. The induced-fit model of ligand-protein interaction, where the binding of a ligand induces a conformational shift in the protein's active site for optimal interaction, has not been experimentally verified for this particular compound. nih.govnih.govbiorxiv.org Consequently, data on the specific amino acid residues involved, the energetics of the conformational changes, or the structural dynamics of the binding event are not available.

While the principles of induced fit are well-established for many ligand-receptor interactions, the application of these principles specifically to this compound remains uninvestigated. khanacademy.org Studies on structurally related compounds, such as other naphthalene or chlorophenyl derivatives, have shown various binding modes and induced conformational changes in their respective targets, but this information cannot be directly extrapolated to this compound without specific experimental validation. nih.govnih.govnih.gov

Vi. Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl 1 Naphthalenol Research

Development of Advanced and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally friendly methods for synthesizing 4-(4-chlorophenyl)-1-naphthalenol and its derivatives is a key area of future research. Current synthetic routes often involve multiple steps and the use of hazardous reagents. orientjchem.orgnih.gov Green chemistry principles are increasingly being applied to address these challenges. nih.govejcmpr.com

Recent advancements in green synthesis highlight the potential for solvent-free reactions and the use of natural catalysts. orientjchem.orgnih.gov For instance, researchers have successfully synthesized 4-substituted thiocarbamido-naphthols in the presence of fruit juices like lemon and orange juice, which act as natural catalysts, eliminating the need for hazardous organic solvents. orientjchem.org Other green techniques being explored include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of recyclable catalysts. wisdomlib.orgacs.orgacs.org The development of one-pot multi-component reactions also presents a promising avenue for improving the efficiency and sustainability of synthesizing complex molecules. nih.gov

Future research will likely focus on:

Catalyst Development: Exploring novel, recyclable, and biodegradable catalysts to improve reaction efficiency and reduce waste.

Alternative Energy Sources: Utilizing microwave and ultrasound-assisted methods to accelerate reactions and minimize energy consumption. nih.gov

Solvent-Free and Aqueous Synthesis: Designing synthetic pathways that eliminate the need for volatile and toxic organic solvents. orientjchem.orgnih.gov

Atom Economy: Optimizing reactions to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov

Integration of Machine Learning and AI in Computational Design and Prediction

Predicting Bioactivity and Toxicity: Forecasting the biological effects and potential adverse reactions of new compounds. bohrium.comresearchgate.net

Virtual Screening: Rapidly screening large chemical libraries to identify promising candidates for further investigation. bohrium.com

Optimizing Synthetic Pathways: Identifying the most efficient and cost-effective routes for synthesizing target molecules. patsnap.com

Future research in this area will likely involve:

Developing more accurate predictive models: Enhancing the ability of AI to predict a wide range of physicochemical and biological properties. researchgate.net

Generative Chemistry: Utilizing AI to design novel derivatives of this compound with improved therapeutic profiles. nih.gov

Autonomous Discovery: Creating AI-driven systems that can independently design, synthesize, and test new compounds. researchgate.neticisequynhon.com

Table 1: Applications of AI and Machine Learning in Chemical Research

Application AreaSpecific TaskPotential Impact on this compound Research
Drug Discovery & Design Bioactivity and Toxicity Prediction bohrium.comresearchgate.netFaster identification of potent and safe derivatives.
Virtual Screening bohrium.comEfficient exploration of large chemical libraries for new leads.
De Novo Molecular Design nih.govGeneration of novel compounds with tailored properties.
Synthetic Chemistry Reaction Outcome PredictionOptimization of reaction conditions for higher yields.
Retrosynthesis Planning patsnap.comDesign of efficient and sustainable synthetic routes.
Materials Science Property PredictionDesign of materials with specific desired characteristics.

Exploration of Novel Molecular Targets and Mechanistic Pathways for Therapeutic Applications

Identifying new molecular targets and elucidating the detailed mechanisms of action are crucial for expanding the therapeutic potential of this compound and its derivatives. While some derivatives have shown promise as anti-inflammatory agents and potential treatments for neurodegenerative diseases, their full range of biological activities remains to be explored. nih.govnih.govdundee.ac.uk

The core naphthalenol structure is a versatile scaffold that can interact with various biological targets, including enzymes and receptors. ontosight.ainih.gov For example, some naphthol derivatives have been shown to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov Furthermore, derivatives of similar heterocyclic compounds have demonstrated activity against kinases, which are important targets in cancer therapy. nih.govdundee.ac.uk

Future research directions include:

Target Identification: Employing techniques like affinity chromatography and proteomics to identify the specific proteins and pathways that interact with this compound.

Mechanism of Action Studies: Using a combination of biochemical and cell-based assays to understand how the compound exerts its biological effects at a molecular level.

Exploring New Therapeutic Areas: Investigating the potential of this compound and its derivatives in treating a wider range of diseases, including cancer, infectious diseases, and metabolic disorders. nih.gov

Interdisciplinary Approaches for Comprehensive Structure-Function Characterization

A comprehensive understanding of the relationship between the chemical structure of this compound and its biological function requires an interdisciplinary approach. This involves combining techniques from chemistry, biology, physics, and computer science.

A wide array of biophysical techniques can provide detailed information about the structure, dynamics, and interactions of molecules. biophysics.org These methods are essential for characterizing the binding of this compound to its molecular targets.

Table 2: Biophysical Techniques for Structure-Function Characterization

TechniqueInformation ProvidedRelevance to this compound Research
X-ray Crystallography High-resolution 3D structure of the molecule and its complexes with target proteins.Provides a detailed view of how the compound binds to its target, guiding the design of more potent derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about molecular structure, dynamics, and interactions in solution. nih.govCan characterize the binding interface and conformational changes upon binding.
Mass Spectrometry (MS) Precise molecular weight and information about post-translational modifications. nih.govUsed in affinity selection mass spectrometry to screen for binding partners. nih.gov
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics and affinity. nih.govQuantifies the strength and speed of the interaction between the compound and its target.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding, including enthalpy and entropy changes. nih.govProvides insights into the driving forces of the binding interaction.
Circular Dichroism (CD) Spectroscopy Information about the secondary structure of proteins and conformational changes upon ligand binding. nih.govCan detect if the compound induces changes in the target protein's structure.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Determines the mass and oligomeric state of proteins and protein-ligand complexes in solution. nih.govHelps to understand the stoichiometry of the binding interaction.

By integrating these advanced techniques, researchers can build a complete picture of how the structural features of this compound contribute to its biological activity. This knowledge is fundamental for the rational design of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and spectral identifiers for 4-(4-Chlorophenyl)-1-naphthalenol?

  • Answer : The compound has a molecular formula of C₁₀H₇ClO , a molecular weight of 178.615 g/mol , and a CAS Registry Number of 604-44-4 . Key spectral identifiers include its InChIKey (LVSPDZAGCBEQAV-UHFFFAOYSA-N) and a characteristic mass spectrum (electron ionization) available through NIST Standard Reference Database 69 . For structural confirmation, 2D/3D Mol files or computed SD files are recommended, with spectral cross-validation using UV-Vis and IR to resolve ambiguities in aromatic and hydroxyl group signatures .

Q. What are the established synthetic routes for this compound?

  • Answer : A common method involves Friedel-Crafts acylation or condensation reactions . For example, 4-chloronaphthalen-1-ol can be refluxed with glacial acetic acid in the presence of fused ZnCl₂ to form intermediates like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone, followed by further functionalization . Yield optimization requires strict control of reaction temperature (70–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of naphthol to chlorophenyl derivatives) .

Q. How is the purity of this compound validated in synthetic batches?

  • Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column, coupled with thin-layer chromatography (TLC) using silica gel GF₂₅₄ and ethyl acetate/hexane (3:7) as the mobile phase. Purity >98% is confirmed via 1H NMR (e.g., aromatic proton integration at δ 7.2–8.1 ppm) and mass spectrometry (base peak at m/z 178.6) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Answer : Discrepancies in mass spectral fragmentation patterns (e.g., unexpected peaks at m/z 282.7 for azo derivatives) often arise from impurities in starting materials or side reactions . Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Cl⁻ isotopes at m/z 35/37) and 2D NMR (COSY, HSQC) to assign overlapping proton signals in aromatic regions .

Q. What experimental strategies mitigate low yields in the synthesis of halogenated naphthol derivatives?

  • Answer : Low yields (<50%) in halogenation steps are often due to steric hindrance or competing oxidation . Strategies include:

  • Using bulky protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group to direct electrophilic substitution .
  • Optimizing microwave-assisted synthesis (100–120°C, 15–20 min) to enhance reaction kinetics .
  • Employing Pd-catalyzed cross-coupling for regioselective C-Cl bond formation .

Q. How does the substitution pattern on the naphthalene ring influence biological activity?

  • Answer : Derivatives with para-chlorophenyl groups exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration. For example, 6-(5-chloro-8-hydroxynaphthalene-2-yl)-4(4-hydroxyphenyl)-dihydroxypyrimidin-2(1H)-one showed MIC values of 12.5 µg/mL against S. aureus, attributed to chlorine’s electron-withdrawing effects stabilizing reactive intermediates .

Methodological Challenges and Solutions

Challenge Solution Reference
Spectral overlap in aromatic regionsUse deuterated solvents (DMSO-d₆) and 2D NMR techniques
Low solubility in aqueous mediaDerivatize with sulfonic acid groups or use DMF/THF co-solvents
Byproduct formation in halogenationEmploy scavengers (e.g., molecular sieves) and gradient HPLC purification

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